Adimolol-d5
Description
Adimolol-d5 is a deuterium-labeled analog of Adimolol, a β-adrenergic receptor blocker (beta-blocker) used in cardiovascular research and therapeutic applications. The deuterated form, this compound, replaces five hydrogen atoms with deuterium, increasing its molecular weight by approximately 5 atomic mass units (AMU). This modification enables its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of Adimolol in biological matrices, minimizing matrix effects and improving analytical accuracy . This compound is synthesized to ≥98% isotopic purity, ensuring reliability in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₂₅H₂₅D₅ClN₃O₃ |
|---|---|
Molecular Weight |
461.01 |
Synonyms |
1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one Monohydrochloride-d5; MEN 935-d5; MEN 935CL-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metoprolol-d5
Metoprolol-d5, a deuterated analog of the beta-blocker Metoprolol, shares structural and functional similarities with Adimolol-d5. Both compounds are used as internal standards in LC-MS/MS assays for their respective parent drugs.
| Parameter | This compound | Metoprolol-d5 |
|---|---|---|
| Deuterium Atoms | 5 | 5 |
| Molecular Weight | ~325.4 AMU | ~322.4 AMU |
| Parent Drug Class | Beta-blocker (non-selective) | Beta-blocker (β1-selective) |
| Key Application | Quantifying Adimolol in plasma | Quantifying Metoprolol in serum |
| Isotopic Purity | ≥98% | ≥95% |
Key Differences :
- Selectivity: Adimolol is a non-selective beta-blocker, while Metoprolol selectively targets β1 receptors, affecting their metabolic pathways and drug-drug interaction profiles .
Propranolol-d7
Propranolol-d7, another deuterated beta-blocker, serves as a functional and structural comparator.
| Parameter | This compound | Propranolol-d7 |
|---|---|---|
| Deuterium Atoms | 5 | 7 |
| Molecular Weight | ~325.4 AMU | ~337.4 AMU |
| Parent Drug Half-Life | ~4–6 hours | ~3–5 hours |
| Key Application | Cardiovascular research | Anxiety and hypertension studies |
Key Differences :
- Deuteration Sites: Propranolol-d7’s additional deuterium atoms may alter its chromatographic retention time compared to this compound, requiring method optimization in co-elution studies .
- Therapeutic Scope: Propranolol’s broader indications (e.g., migraine prophylaxis) necessitate distinct metabolic stability assessments compared to Adimolol’s cardiovascular focus .
Comparison with Functionally Similar Compounds
Loratadine-d5
Loratadine-d5, a deuterated antihistamine, exemplifies a functionally similar compound used as an internal standard in bioanalysis.
| Parameter | This compound | Loratadine-d5 |
|---|---|---|
| Deuterium Atoms | 5 | 5 |
| Parent Drug Class | Beta-blocker | Antihistamine |
| Matrix Compatibility | Plasma, serum | Plasma, urine |
| Stability | Stable at -80°C for 12 months | Stable at -20°C for 6 months |
Key Differences :
- Analytical Challenges : Loratadine-d5’s lower polarity compared to this compound may necessitate reversed-phase LC conditions with higher organic mobile phases .
- Ionization Efficiency : this compound’s amine group enhances ionization in positive-ion mode MS, whereas Loratadine-d5 relies on its aromatic structure for ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
